2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide
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Description
2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C17H13F2NO2S and its molecular weight is 333.35. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Development of Synthesis Methodologies : The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction is a notable method for the synthesis of complex derivatives, utilizing furan and thiophene components. This methodology is characterized by its good yields, high selectivity, low catalyst loading, and rapid reaction times, demonstrating the versatility of furan and thiophene in chemical synthesis (B. Reddy et al., 2012).
Synthesis of Heterocyclic Compounds : The reactions of benzamido-dihydro-thiophene and -furan carbonitriles with ethyl acetoacetate and dialkyl malonates, in the presence of tin(IV) chloride and triethylamine, lead to the formation of ethyl 2-(5,6-dihydro-2-phenylthieno[and furo][2,3-d]pyrimidin-4-yl)-3-oxobutanoates and related derivatives, showcasing the chemical reactivity of furan and thiophene moieties in the synthesis of heterocyclic compounds (H. Maruoka et al., 2001).
Electrochemical Polymerization : The electrochemical polymerization of 2-(thiophen-2-yl)furan leads to the development of hybrid polymeric materials, showing enhanced capacitance properties. This indicates the potential of furan and thiophene derivatives in the development of new materials for energy storage applications (Daize Mo et al., 2015).
Potential Pharmacological Activities
Antipathogenic Activity : New thiourea derivatives, including acylthioureas with furan and thiophene substituents, have been synthesized and evaluated for their antipathogenic activity. These compounds exhibit significant activity against bacterial strains known for biofilm formation, highlighting the potential of furan and thiophene derivatives in the development of novel antimicrobial agents (Carmen Limban et al., 2011).
Antiplasmodial Activities : The synthesis and evaluation of N-acylated furazan-3-amine derivatives for their antiplasmodial activity against Plasmodium falciparum strains reveal the importance of benzamide moieties for promising activity. This research demonstrates the pharmacological potential of modifying furan and thiophene derivatives for antimalarial drug development (Theresa Hermann et al., 2021).
Properties
IUPAC Name |
2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO2S/c18-14-4-1-5-15(19)16(14)17(21)20(9-12-6-7-22-11-12)10-13-3-2-8-23-13/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYDNVZBBZVMGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N(CC2=COC=C2)CC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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